![molecular formula C14H14N4O B2619307 N-benzyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide CAS No. 1448071-93-9](/img/structure/B2619307.png)
N-benzyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide is a heterocyclic compound that belongs to the pyrrolopyrimidine family.
Mécanisme D'action
Target of Action
N-benzyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide is a compound that primarily targets certain enzymes in the body. These enzymes are often implicated in various diseases, making them attractive targets for therapeutic intervention .
Mode of Action
The interaction of this compound with its targets involves the formation of a complex that can inhibit the activity of these enzymes . This interaction results in changes to the normal functioning of these enzymes, which can have therapeutic effects .
Biochemical Pathways
This compound affects several biochemical pathways. By inhibiting the activity of its target enzymes, this compound can disrupt these pathways and their downstream effects .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties. These properties can impact the bioavailability of this compound, influencing its therapeutic effects .
Result of Action
The molecular and cellular effects of this compound’s action involve changes to the activity of its target enzymes. These changes can result in therapeutic effects, depending on the specific enzymes targeted .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. These factors can include the presence of other compounds, the pH of the environment, and the temperature .
Analyse Biochimique
Biochemical Properties
N-benzyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide plays a crucial role in biochemical reactions, primarily through its interactions with various enzymes and proteins. This compound has been shown to inhibit certain kinases, which are enzymes that catalyze the transfer of phosphate groups. By inhibiting these kinases, this compound can modulate signaling pathways that are essential for cell growth and survival . Additionally, it interacts with proteins involved in cell cycle regulation, thereby influencing cellular proliferation and apoptosis .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for anticancer therapy . It influences cell signaling pathways by inhibiting kinases, leading to altered gene expression and disrupted cellular metabolism . These effects are particularly significant in rapidly dividing cells, such as cancer cells, where the compound can effectively halt their proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of kinases, inhibiting their activity and preventing the phosphorylation of target proteins . This inhibition disrupts signaling pathways that are critical for cell survival and proliferation. Additionally, the compound can induce changes in gene expression by modulating transcription factors and other regulatory proteins . These molecular interactions highlight the compound’s potential as a therapeutic agent in targeting specific cellular pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that the compound can maintain its efficacy in inhibiting cell proliferation and inducing apoptosis in vitro
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without significant toxicity . At higher doses, some adverse effects have been observed, including potential toxicity to normal cells . These findings suggest that careful dosage optimization is necessary to maximize therapeutic benefits while minimizing side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes responsible for drug metabolism, including cytochrome P450 enzymes . These interactions can influence the compound’s bioavailability and clearance from the body. Additionally, the compound may affect metabolic flux by altering the levels of key metabolites involved in cellular energy production and biosynthesis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . The compound’s localization within specific cellular compartments can influence its activity and effectiveness. For example, its accumulation in the nucleus may enhance its ability to modulate gene expression .
Subcellular Localization
The subcellular localization of this compound is critical for its function. The compound has been observed to localize in the nucleus, where it can interact with DNA and transcription factors . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the appropriate cellular compartments . Understanding these localization mechanisms is essential for optimizing the compound’s therapeutic potential.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of a pyrrole derivative with a suitable benzylamine and a pyrimidine precursor. The reaction is often carried out in the presence of a catalyst such as palladium on carbon, under an inert atmosphere, and at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions: N-benzyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether at reflux temperature.
Substitution: Sodium hydride in dimethylformamide at elevated temperatures.
Major Products:
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzyl derivatives.
Applications De Recherche Scientifique
N-benzyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor, which can modulate various biological pathways.
Medicine: Explored for its anticancer properties, particularly in targeting specific kinases involved in cancer cell proliferation.
Industry: Utilized in the development of novel materials with specific electronic properties.
Comparaison Avec Des Composés Similaires
- 6-Benzyl-2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one
- 6-Benzyl-5,7-dihydro-5,7-dioxopyrrolo[3,4-b]pyridine
Comparison: N-benzyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide is unique due to its specific substitution pattern and the presence of the carboxamide group, which can enhance its binding affinity and selectivity towards certain kinases. This makes it a valuable scaffold for the development of targeted therapies .
Propriétés
IUPAC Name |
N-benzyl-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O/c19-14(16-6-11-4-2-1-3-5-11)18-8-12-7-15-10-17-13(12)9-18/h1-5,7,10H,6,8-9H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJIJLDSCQFMKFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2CN1C(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
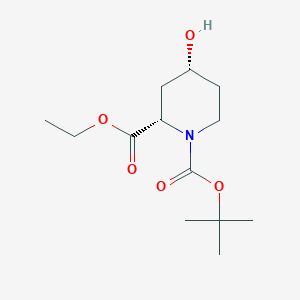

![1-[2-(2,3-Dimethoxyphenyl)-2-(1H-indol-3-yl)ethyl]-3-[3-(dimethylamino)propyl]thiourea](/img/structure/B2619227.png)
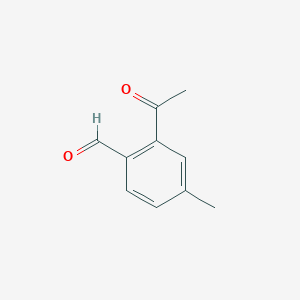
![2-benzyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride](/img/structure/B2619232.png)
![2-Amino-2-[3-(2-chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2619233.png)
![[2-Methyl-5-(trifluoromethyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride](/img/structure/B2619234.png)
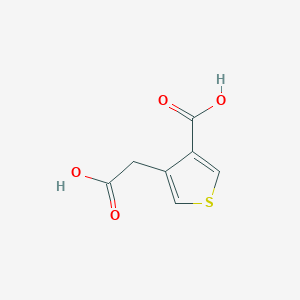
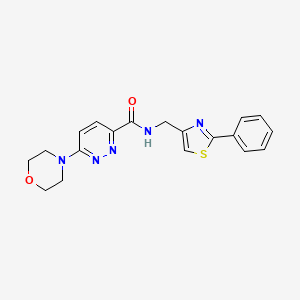
![2-[(7,8-dimethoxy-1-oxo-1H-isothiochromen-3-yl)formamido]acetic acid](/img/structure/B2619237.png)
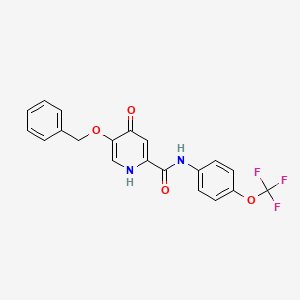
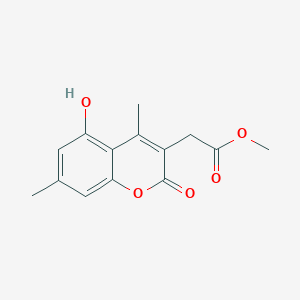
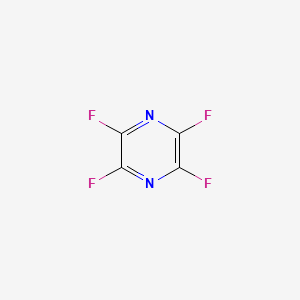
![2-{[6-(4-fluorophenyl)-3-(2-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2619245.png)
